molecular formula C12H12N2O2S B5852369 2-(4-methoxy-benzylsulfanyl)-3H-pyrimidin-4-one

2-(4-methoxy-benzylsulfanyl)-3H-pyrimidin-4-one

Cat. No.: B5852369
M. Wt: 248.30 g/mol
InChI Key: HXTYMZAFGTVWMD-UHFFFAOYSA-N
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Description

2-(4-Methoxy-benzylsulfanyl)-3H-pyrimidin-4-one is a pyrimidinone derivative featuring a 4-methoxybenzylthio substituent at the 2-position. The 4-methoxybenzylsulfanyl group in this compound enhances lipophilicity and may influence receptor binding affinity, as seen in structurally related analogs .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-16-10-4-2-9(3-5-10)8-17-12-13-7-6-11(15)14-12/h2-7H,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTYMZAFGTVWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-benzylsulfanyl)-3H-pyrimidin-4-one typically involves the reaction of 4-methoxybenzyl mercaptan with a suitable pyrimidinone precursor under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-benzylsulfanyl)-3H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidinone core or the benzylsulfanyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidinone derivatives.

    Substitution: Various substituted pyrimidinone derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methoxy-benzylsulfanyl)-3H-pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-benzylsulfanyl)-3H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzylsulfanyl group may play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Activity Reference ID
2-(4-Methoxy-benzylsulfanyl)-3H-pyrimidin-4-one 2-(4-MeO-benzylthio), 3H-pyrimidin-4-one C₁₂H₁₂N₂O₂S 248.30 Enhanced lipophilicity; CNS activity potential
2-(Benzylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4-one 2-(Benzylthio), fused thienopyrimidinone C₁₉H₁₄N₂OS₂ 350.46 Anticancer/antiviral activity (thieno-fused system)
2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 2-(4-Me-benzylthio), 6-CF₃, 3-propyl C₁₆H₁₇F₃N₂OS 342.38 Improved metabolic stability (CF₃ group)
ABT-925 (2-[3-[4-(2-tert-butyl-6-trifluoromethyl-pyrimidin-4-yl)-piperazin-1-yl]propylsulfanyl]-3H-pyrimidin-4-one) Piperazine-linked sulfanyl group C₂₀H₂₈F₃N₅OS 443.53 D3 receptor antagonist; Phase II clinical trials

Key Observations :

  • Substituent Effects : The 4-methoxybenzylthio group in the target compound increases lipophilicity compared to unsubstituted benzylthio analogs (e.g., ). The trifluoromethyl group in enhances metabolic stability, a feature absent in the target compound.
  • Biological Activity: ABT-925 () demonstrates high selectivity for dopamine D3 receptors (pK = 9), while thieno-fused analogs () show broader pharmacological profiles, including anticancer activity.

Key Observations :

  • Synthesis: Demethylation using BBr₃ () is a common step for introducing hydroxyl groups in pyrimidinones. The target compound’s synthesis likely follows similar protocols.
  • Analytical Methods: ABT-925’s validated LC-MS/MS method () highlights the importance of robust analytical techniques for clinical-stage pyrimidinones.

Receptor Binding and Functional Studies

  • Dopamine Receptor Selectivity: A-437203 (structurally related to ABT-925) shows D3 receptor antagonism (pK = 9) without catalepsy at high doses (464 mg/kg po) . This suggests that sulfanyl-pyrimidinones with piperazine linkers () are promising for CNS disorders.
  • Comparative Potency : The 4-methoxy group in the target compound may modulate receptor affinity differently than the 4-chloro substituent in 2-[(4-chlorophenyl)methylsulfanyl] analogs (), which exhibit distinct binding profiles due to halogen interactions.

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